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molecular formula C10H9NO7 B8305991 Dimethyl 4-hydroxy-3-nitrophthalate CAS No. 142671-51-0

Dimethyl 4-hydroxy-3-nitrophthalate

Cat. No. B8305991
M. Wt: 255.18 g/mol
InChI Key: WSZIZJYNVZKKKD-UHFFFAOYSA-N
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Patent
US05180419

Procedure details

A mixture of dimethyl 3-nitro-4-hydroxyphthalate (28.9 g, 0.113 mol), ethanol and 5% platinum on carbon (2.80 g, 50% aqueous) is shaken on a Parr hydrogenator under hydrogen for 1.75 hours at room temperature. The reaction mixture is filtered through diatomaceous earth and the filtrate is concentrated in vacuo to give a pale green solid residue. Chromatography (silica gel, ethyl acetate:methylene chloride eluent) affords the title product as a pale yellow solid, 3.69 g, mp 112°-113° C., identified by NMR and IR spectral analyses.
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]([OH:14])=[CH:12][CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]=1[C:15]([O:17][CH3:18])=[O:16])([O-])=O.C(O)C.C(OCC)(=O)C>[Pt].C(Cl)Cl>[NH2:1][C:4]1[C:13]([OH:14])=[CH:12][CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]=1[C:15]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)OC)=CC=C1O)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is shaken on a Parr hydrogenator under hydrogen for 1.75 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale green solid residue

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
NC1=C(C(C(=O)OC)=CC=C1O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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